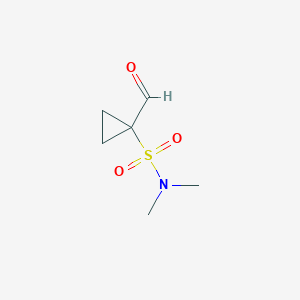

1-formyl-N,N-dimethylcyclopropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-formyl-N,N-dimethylcyclopropane-1-sulfonamide (FDCS) is a chemical compound that has recently gained attention for its potential use in scientific research. FDCS is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Efficient Synthesis of Cyclopropanes

A novel approach for synthesizing orphaned cyclopropanes utilizes sulfones as carbene equivalents. This method highlights a mechanistically distinct platform, using carbometalation reactions of dialkyl sulfonyl anions to transfer 1,1-dialkylcarbene units to olefins. This strategy produces 1,1-dialkylcyclopropanes with high yields, showcasing a promising route for synthesizing challenging small molecules prevalent in nature (Johnson et al., 2022).

Nucleophilic Substitutions Catalyzed by Palladium(0)

The catalysis of nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides by palladium(0) offers a route to cyclopropylideneethyl derivatives. This process leverages unsymmetric 1,1-dimethylene-π-allyl complexes for regioselective substitution, enabling the synthesis of high-potential building blocks (Stolle et al., 1992).

Synthesis of Sulfonamides from Sulfonic Acid

A one-pot procedure for the efficient synthesis of sulfonamides from sulfonic acids and amines highlights the versatility of cyanuric chloride-DMF adduct as a reagent. This method operates at room temperature, offering a rapid and efficient route for preparing sulfonamides, which are crucial intermediates in various chemical syntheses (Pandit et al., 2008).

Diastereoselective Asymmetric Cyclopropanation

The asymmetric cyclopropanation of (S)-(+)-α-(diethoxyphosphoryl)vinyl p-tolyl sulfoxide using sulfur ylides is highly diastereoselective, yielding cyclopropanes as single diastereoisomers. This synthesis pathway offers a clear understanding of the steric course of cyclopropanation, contributing to the precision in creating chiral cyclopropane derivatives (Midura et al., 1998).

Propiedades

IUPAC Name |

1-formyl-N,N-dimethylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-7(2)11(9,10)6(5-8)3-4-6/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMPBZXALYNYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-formyl-N,N-dimethylcyclopropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)

![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)